molecular formula C8H17NO B13164637 Ethyl 3,3-dimethylbutanimidate

Ethyl 3,3-dimethylbutanimidate

Cat. No.: B13164637
M. Wt: 143.23 g/mol
InChI Key: FNBBQMAXUWALJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-dimethylbutanimidate: is an organic compound with the molecular formula C8H17NO. It is a derivative of butanimidate, characterized by the presence of an ethyl group and two methyl groups attached to the third carbon atom of the butanimidate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylbutanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with 3,3-dimethylbutan-1-amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. This includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-dimethylbutanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry: Ethyl 3,3-dimethylbutanimidate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a crosslinking agent, helping to stabilize protein structures and facilitate the study of their functions .

Industry: The compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, coatings, and other industrial products .

Mechanism of Action

Ethyl 3,3-dimethylbutanimidate exerts its effects through various chemical interactions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions often involve nucleophilic attack on the carbonyl carbon of the compound, resulting in the formation of new chemical bonds. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Ethyl 3,3-dimethylbutanimidate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other carbodiimides. Its ethyl and methyl groups provide steric hindrance, influencing its chemical behavior and making it suitable for specific applications where other carbodiimides may not be as effective .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

ethyl 3,3-dimethylbutanimidate

InChI

InChI=1S/C8H17NO/c1-5-10-7(9)6-8(2,3)4/h9H,5-6H2,1-4H3

InChI Key

FNBBQMAXUWALJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.